molecular formula C18H20N2O3 B5772525 N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide

N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide

Cat. No.: B5772525
M. Wt: 312.4 g/mol
InChI Key: HPMUADLFUOWTDZ-UHFFFAOYSA-N
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Description

N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide is an organic compound with the molecular formula C19H22N2O3 It is a member of the anilide class of compounds, which are characterized by the presence of an aniline group bonded to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide typically involves the following steps:

    Formation of the Acyl Chloride: The starting material, 2-methylphenoxyacetic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Acylation Reaction: The acyl chloride is then reacted with 3-aminophenylpropanamide in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilides.

Scientific Research Applications

N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide: A closely related compound with similar structural features.

    2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide: Another similar compound with slight variations in the molecular structure.

Uniqueness

N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-6-9-15(11-14)20-18(22)12-23-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMUADLFUOWTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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